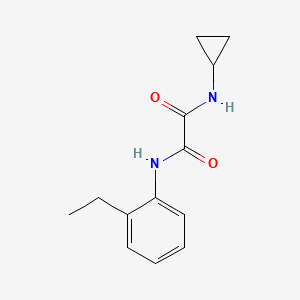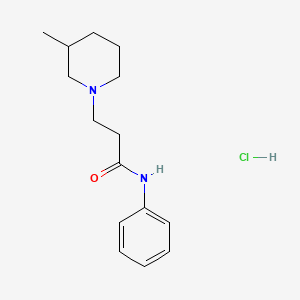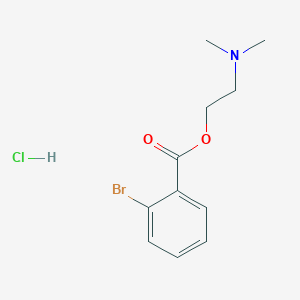![molecular formula C18H20FN3O6S B3945333 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3945333.png)
1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate is a compound that has gained significant attention in the field of scientific research, particularly in the area of neuroscience. This compound is a potent and selective serotonin receptor agonist that has been shown to have promising effects in the treatment of various neurological disorders. In
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate involves its binding to specific serotonin receptors in the brain. This compound has been shown to be a potent agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor can lead to increased serotonin release and changes in neuronal activity, which can result in therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to increase serotonin release in the brain, which can lead to changes in mood, anxiety, and stress. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate in lab experiments is its selectivity for specific serotonin receptors. This allows researchers to study the effects of serotonin receptor activation in a controlled and precise manner. However, there are also limitations to using this compound, including its complex synthesis method and potential for off-target effects.
Orientations Futures
There are many potential future directions for research on 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is the development of new compounds that target specific serotonin receptor subtypes with even greater selectivity and potency. Another area of research is the use of this compound in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
In conclusion, this compound is a compound that has shown promise in the treatment of various neurological disorders. Its selectivity for specific serotonin receptors makes it a valuable tool for studying the effects of serotonin receptor activation. However, further research is needed to fully understand its mechanism of action and potential for clinical use.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. This compound acts as a selective serotonin receptor agonist, which means that it binds to and activates specific serotonin receptors in the brain. This can lead to a range of effects, including increased neurotransmitter release, changes in neuronal activity, and alterations in behavior.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S.C2H2O4/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSQADUQWNXKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-4-[1-oxo-3-phenyl-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid](/img/structure/B3945263.png)
![[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3945271.png)
![1-sec-butyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3945277.png)



![benzyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945299.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)](/img/structure/B3945310.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3945311.png)
![7-hydroxy-6-methoxy-4-[5-(1H-pyrazol-3-yl)-2-thienyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3945315.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3945343.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)propanamide](/img/structure/B3945350.png)
![2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3945356.png)